2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenoxy group and a thiazole ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group and thiazole ring are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
- 2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
- 2-(4-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15FN2O2S |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H15FN2O2S/c1-10-17-12(9-20-10)6-7-16-14(18)8-19-13-4-2-11(15)3-5-13/h2-5,9H,6-8H2,1H3,(H,16,18) |
InChI Key |
OHIMPTCRXOZLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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